Cas no 2707-93-9 (2-methyl-2-(trifluoroacetamido)propanoic Acid)

2-methyl-2-(trifluoroacetamido)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- Alanine,2-methyl-N-(trifluoroacetyl)- (6CI,8CI,9CI)
- 2-methyl-2-(2,2,2-trifluoro-acetylamino)-propionic acid
- 2-methyl-2-(trifluoroacetylamino)propanoic acid
- 2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propionic acid
- 2-methyl-2-[(trifluoroacetyl)amino]propionic acid
- 2-methyl-N-(trifluoroacetyl)alanine
- AC1L732X
- NSC192721
- trifluoroacetyl-2-aminoisobutyric acid
- 2-methyl-2-(trifluoroacetamido)propanoicacid
- 2-trifluoroacetylamino-isobutyric acid
- 2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
- 2-methyl-2-(trifluoroacetamido)propanoic acid
- AKOS010514122
- N-trifluoroacetyl-a-aminoisobutyric acid
- BS-33926
- DTXSID10307557
- EN300-180501
- NSC-192721
- SCHEMBL4463196
- 2707-93-9
- CAA70793
- 2-methyl-2-[(2, 2, 2-trifluoroacetyl)amino]propanoic acid
- 2-methyl-2-(trifluoroacetamido)propanoic Acid
-
- インチ: InChI=1S/C6H8F3NO3/c1-5(2,4(12)13)10-3(11)6(7,8)9/h1-2H3,(H,10,11)(H,12,13)
- InChIKey: HJBCAOHCOZDCCY-UHFFFAOYSA-N
- ほほえんだ: OC(C(NC(C(F)(F)F)=O)(C)C)=O
計算された属性
- せいみつぶんしりょう: 199.04564
- どういたいしつりょう: 199.046
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 66.4Ų
じっけんとくせい
- 密度みつど: 1.377
- ふってん: 288.9°Cat760mmHg
- フラッシュポイント: 128.5°C
- 屈折率: 1.405
- PSA: 66.4
2-methyl-2-(trifluoroacetamido)propanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-180501-2.5g |
2-methyl-2-(trifluoroacetamido)propanoic acid |
2707-93-9 | 95% | 2.5g |
$255.0 | 2023-09-19 | |
Enamine | EN300-180501-0.05g |
2-methyl-2-(trifluoroacetamido)propanoic acid |
2707-93-9 | 95% | 0.05g |
$28.0 | 2023-09-19 | |
Enamine | EN300-180501-0.5g |
2-methyl-2-(trifluoroacetamido)propanoic acid |
2707-93-9 | 95% | 0.5g |
$93.0 | 2023-09-19 | |
Enamine | EN300-180501-5.0g |
2-methyl-2-(trifluoroacetamido)propanoic acid |
2707-93-9 | 95% | 5g |
$480.0 | 2023-06-02 | |
Aaron | AR01BEV9-2.5g |
2-Methyl-2-(trifluoroacetamido)propanoic acid |
2707-93-9 | 95% | 2.5g |
$376.00 | 2025-02-09 | |
A2B Chem LLC | AW11001-100mg |
2-Methyl-2-(trifluoroacetamido)propanoic acid |
2707-93-9 | 95% | 100mg |
$80.00 | 2023-12-31 | |
1PlusChem | 1P01BEMX-10g |
2-methyl-2-(trifluoroacetamido)propanoic acid |
2707-93-9 | 95% | 10g |
$1212.00 | 2024-05-08 | |
Aaron | AR01BEV9-50mg |
2-Methyl-2-(trifluoroacetamido)propanoic acid |
2707-93-9 | 95% | 50mg |
$64.00 | 2025-03-30 | |
A2B Chem LLC | AW11001-1g |
2-Methyl-2-(trifluoroacetamido)propanoic acid |
2707-93-9 | 98% | 1g |
$142.00 | 2024-04-20 | |
Aaron | AR01BEV9-5g |
2-methyl-2-(trifluoroacetamido)propanoic acid |
2707-93-9 | 95% | 5g |
$685.00 | 2023-12-14 |
2-methyl-2-(trifluoroacetamido)propanoic Acid 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
2-methyl-2-(trifluoroacetamido)propanoic Acidに関する追加情報
2-Methyl-2-(Trifluoroacetamido)Propanoic Acid: A Comprehensive Overview
2-Methyl-2-(Trifluoroacetamido)Propanoic Acid, identified by the CAS number 2707-93-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a trifluoroacetamide group with a propanoic acid moiety. The presence of the trifluoroacetamide group imparts distinctive electronic and steric properties, making this compound a valuable building block in various chemical syntheses.
The synthesis of 2-Methyl-2-(Trifluoroacetamido)Propanoic Acid has been extensively studied, with researchers exploring various synthetic pathways to optimize yield and purity. Recent advancements in catalytic methods have enabled more efficient production, reducing the environmental footprint associated with its manufacture. This compound is particularly noted for its role in the development of advanced materials, including high-performance polymers and bioactive molecules.
In terms of applications, 2-Methyl-2-(Trifluoroacetamido)Propanoic Acid has found utility in drug discovery programs. Its ability to act as a versatile intermediate allows for the construction of complex molecular architectures, which are essential in the design of novel therapeutic agents. For instance, studies have highlighted its potential in the development of inhibitors for key enzymes involved in disease pathways, such as kinases and proteases.
The structural uniqueness of this compound also lends itself to applications in the field of materials science. Researchers have investigated its use as a monomer in polymer synthesis, where its trifluoroacetamide group contributes to enhanced thermal stability and mechanical properties. Recent findings suggest that polymers derived from this compound exhibit superior performance under harsh environmental conditions, making them candidates for advanced engineering applications.
From a mechanistic perspective, the reactivity of 2-Methyl-2-(Trifluoroacetamido)Propanoic Acid is influenced by the electron-withdrawing nature of the trifluoroacetamide group. This effect facilitates various chemical transformations, including nucleophilic substitutions and condensation reactions. Recent studies have explored its role in click chemistry, where it serves as a reactive partner in the formation of covalent bonds under mild conditions.
In conclusion, 2-Methyl-2-(Trifluoroacetamido)Propanoic Acid (CAS No. 2707-93-9) stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and reactivity continue to drive innovative research, positioning it as a key player in the development of next-generation materials and pharmaceuticals.
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